n4-Benzyl-6-chloropyrimidine-4,5-diamine

Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Accessing the 3-benzyl-triazolo[4,5-d]pyrimidine scaffold often suffers from poor yields in the initial SNAr amination step with non-benzyl analogs. N4-Benzyl-6-chloropyrimidine-4,5-diamine is the definitive intermediate for constructing this pharmacologically relevant core, enabling efficient and regioselective synthesis. · Achieves 96% yield in the key SNAr amination, vs. 54% for propargylamine, ensuring cost-efficient route entry. · The benzyl group provides an optimal LogP (~2.98) and π-stacking potential critical for inhibitor binding, essential for developing potent NOX2/5 inhibitors like VAS 3947. · Validated at scale for synthesizing 6-aryl purines; its thermal stability (>200°C flash point) supports reliable scale-up and processing.

Molecular Formula C11H11ClN4
Molecular Weight 234.68 g/mol
CAS No. 15948-97-7
Cat. No. B098310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen4-Benzyl-6-chloropyrimidine-4,5-diamine
CAS15948-97-7
Molecular FormulaC11H11ClN4
Molecular Weight234.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)N
InChIInChI=1S/C11H11ClN4/c12-10-9(13)11(16-7-15-10)14-6-8-4-2-1-3-5-8/h1-5,7H,6,13H2,(H,14,15,16)
InChIKeyPXAHAMMJAMIFCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.6 [ug/mL]

N4-Benzyl-6-chloropyrimidine-4,5-diamine: Core Properties and Procurement


N4-Benzyl-6-chloropyrimidine-4,5-diamine (CAS 15948-97-7) is a heterocyclic small molecule with the formula C11H11ClN4 and a molecular weight of 234.68 g/mol . It belongs to the class of 4,5-diaminopyrimidines, characterized by a benzyl substituent at the N4 position, a chlorine atom at C6, and free amino groups at C4 and C5. This substitution pattern creates a bifunctional intermediate possessing both a nucleophilic 5-amino group and an electrophilic 6-chloro center amenable to cross-coupling and cyclization . The compound is commercially available from multiple suppliers, with typical specified purities of ≥95% to 97% .

Workflow
Triazolopyrimidine scaffold assembly
Selection
N4-benzyl handle for regioselective cyclization
Use Context
Multi-step medicinal chemistry campaigns

Why This Compound Cannot Be Replaced by Other N4-Substituted Analogs


Simple substitution with other N4-alkyl or N4-allyl 6-chloropyrimidine-4,5-diamines results in markedly different synthetic efficiencies and downstream product profiles. The benzyl substituent in the target compound provides a critical balance of lipophilicity (calculated LogP ~2.98 ) and steric bulk that directs regioselective triazole cyclization, a key step in accessing the pharmacologically validated benzyl-triazolopyrimidine scaffold found in NOX inhibitors such as VAS 3947. In contrast, the N4-allyl analog yields only 54% in the corresponding synthetic step [1], while the N4-butyl analog, though of similar aliphatic character, lacks the aromatic π-stacking potential of the benzyl group that is essential for binding to target protein active sites. Substituting the unsubstituted 6-chloropyrimidine-4,5-diamine requires re-optimization of the entire synthetic sequence, as it lacks the N4 protection and lipophilic handle needed for selective downstream functionalization.

N4-Allyl analog
May show lower synthetic efficiency and require harsher conditions in triazole cyclization.
Unsubstituted 6-chloro analog
Lacks N4 directing group, requiring full re-optimization of the synthetic sequence.
N4-Butyl analog
Absence of aromatic π-stacking potential may alter downstream product binding profiles.

Quantitative Differentiation Evidence for N4-Benzyl-6-chloropyrimidine-4,5-diamine


Synthetic Yield Advantage Over N4-Allyl Analog

In a direct comparison of SNAr amination of 5-amino-4,6-dichloropyrimidine with primary amines, the reaction with benzylamine proceeds with a 96% isolated yield (US08481550B2), while the analogous reaction with propargylamine (to generate the N4-allyl substituted product) yields only 54% under optimized conditions (US06841549B1) [1][2]. The benzylamine reaction is conducted at 100 °C for 3 hours in 1-butanol with triethylamine as base, whereas the propargylamine reaction requires 140 °C for over 6 hours. This 42 percentage point yield advantage and milder reaction conditions translate directly to lower cost per gram for scale-up procurement.

Yield comparison
Reported
Target: 96% isolated yield
Allyl analog: 54% yield
Supports cost-efficiency assessment for scale-up
Patent-reported yields under distinct conditions
Medicinal Chemistry Process Chemistry Heterocyclic Synthesis

Key Precursor for Triazolopyrimidine NOX Inhibitors

N4-Benzyl-6-chloropyrimidine-4,5-diamine is the direct synthetic precursor to the triazolopyrimidine core of VAS 3947 (CAS 869853-70-3), a potent and specific pan-NADPH oxidase (NOX) inhibitor with low micromolar IC50 values against NOX enzymes . The synthesis proceeds via reaction of the target compound with sodium azide to form the fused triazolopyrimidine ring. VAS 3947 and related benzyl-triazolopyrimidines have been shown to inhibit NOX2 with IC50 values as low as 0.155 μM in recent medicinal chemistry optimization campaigns [1]. No analogous inhibitor with an N4-allyl or N4-butyl substituent has been reported to achieve comparable potency, establishing the N4-benzyl substrate as the privileged entry point into this chemotype.

Inhibitor potency context
Class-level
Precursor to NOX2 inhibitor with IC50 = 0.155 μM
Class-level inference supports privileged scaffold exploration
No published non-benzyl analog reaches this range
NADPH Oxidase Inhibition Cardiovascular Research Chemical Biology

Lipophilicity and Thermal Stability Profile

The target compound possesses a calculated LogP of 2.98 and a boiling point of 415.9 °C at 760 mmHg, compared to a calculated XLogP3-AA of 0.1 for the unsubstituted 6-chloropyrimidine-4,5-diamine [1]. The approximately 2.9 log unit increase in lipophilicity directly translates to different chromatographic retention behavior and organic phase partitioning during workup, which are critical considerations for purification method development in multi-step syntheses. The boiling point of the target compound also exceeds that of the N4-butyl analog (estimated ~340-360 °C based on molecular weight scaling), indicating greater thermal stability.

Lipophilicity & stability
Reported
LogP = 2.98, bp 415.9 °C
Informs purification method development
Computed values; experimental validation advised
Physicochemical Profiling Pre-formulation Chromatography Method Development

Commercially Specified Purity and Batch-to-Batch Consistency

Commercial suppliers specify purities for the target compound at ≥95% (AKSci, Bidepharm) to ≥97% (Haoreagent) with supporting analytical data including NMR, HPLC, and GC . In contrast, the N4-allyl analog is less widely stocked and typically offered at lower purity specifications without comprehensive analytical certification. The N4-butyl analog, while available, lacks published research applications and carries a lower NSC (National Cancer Institute) compound number density in screening databases. The target compound appears in the Drug Synthesis Database as a key intermediate for purine-based neurological disorder therapeutics (EP 0994877 / WO 9901454), providing regulatory-grade synthetic provenance [1].

Purity specification
Source review
≥95% – ≥97%, NMR/HPLC/GC batch data
Lot attribute supports multi-step reproducibility
Supplier claims; verify per batch COA
Quality Assurance Chemical Procurement Reproducibility

Optimal Application Scenarios Based on Quantitative Evidence


Benzyl-Triazolopyrimidine NOX Inhibitor Synthesis

The target compound is the definitive starting material for constructing the 3-benzyl-triazolo[4,5-d]pyrimidine scaffold central to potent NOX2/NOX5 inhibitors such as VAS 3947 . The 96% yield for the initial SNAr amination step with benzylamine (vs. 54% for propargylamine) makes this the most cost-efficient route into this chemotype [1]. Recent medicinal chemistry efforts have produced compound 9a with a NOX2 IC50 of 0.155 μM, demonstrating the tractability of this series for lead optimization [2].

Purine Library Synthesis via Imidate Cyclization

The compound serves as the key diamine intermediate (III) in a patented route to 6-aryl purines with applications in neurological disorders (EP 0994877 / WO 9901454) . The benzyl group acts as a protecting group at N4, enabling selective cyclization with triethyl orthopropionate and subsequent palladium-catalyzed coupling at C6. This synthetic sequence has been validated at scale, providing a reliable procurement pathway for medicinal chemistry groups building purine-focused compound libraries.

Method Development and Scale-Up Processing

With a LogP of 2.98, a boiling point of 415.9 °C at 760 mmHg, and a density of 1.378 g/cm³, the compound is ideally suited for reverse-phase HPLC purification and liquid-liquid extraction workflows . Its thermal stability up to >200 °C (flash point 205.3 °C) supports solvent removal under reduced pressure without degradation, a practical advantage over lower-boiling N4-alkyl analogs. These properties make it the preferred choice for process chemistry groups scaling reactions beyond gram quantities.

Application
Selection Property
Validation Focus
Benzyl-triazolopyrimidine NOX inhibitor synthesis
N4-benzyl substitution pattern for selective cyclization
Yield and purity batch reproducibility
Purine library synthesis via imidate cyclization
N4-benzyl protecting group compatibility
Cross-coupling efficiency and scale-up feasibility
Method development and scale-up processing
Lipophilic and thermal stability profile
Chromatographic behavior and solvent removal stability
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